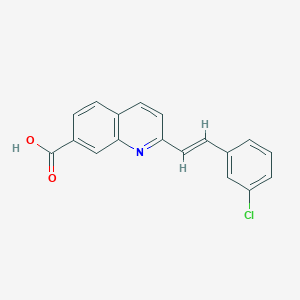
2-(3-Chlorostyryl)quinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorostyryl)quinoline-7-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with 2-methylquinoline-7-carboxylic acid under basic conditions to form the styryl derivative. This is followed by oxidation to introduce the carboxylic acid group at the 7-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorostyryl)quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The chlorine atom on the styryl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
2-(3-Chlorostyryl)quinoline-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar structural features but different functional groups.
6-Chloro-2-(arylvinyl)quinoline-3-carboxylic acid: A compound with a similar quinoline core but different substituents.
Uniqueness
2-(3-Chlorostyryl)quinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H12ClNO2 |
|---|---|
Peso molecular |
309.7 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-chlorophenyl)ethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C18H12ClNO2/c19-15-3-1-2-12(10-15)4-8-16-9-7-13-5-6-14(18(21)22)11-17(13)20-16/h1-11H,(H,21,22)/b8-4+ |
Clave InChI |
QAFKLMYMWZWHGZ-XBXARRHUSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C/C2=NC3=C(C=CC(=C3)C(=O)O)C=C2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=CC2=NC3=C(C=CC(=C3)C(=O)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


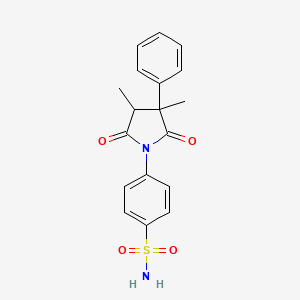
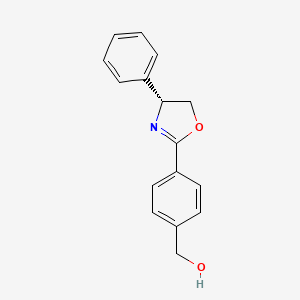
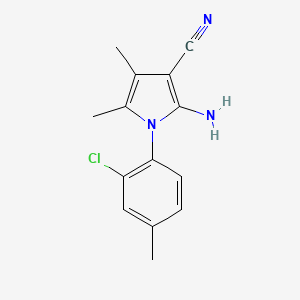
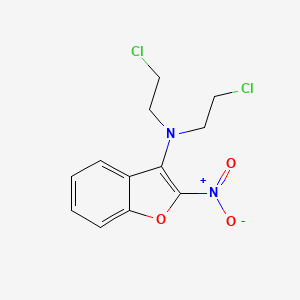
![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)

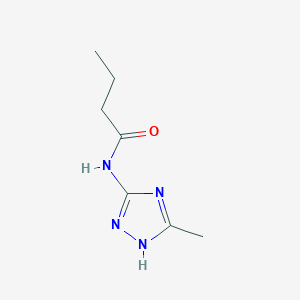

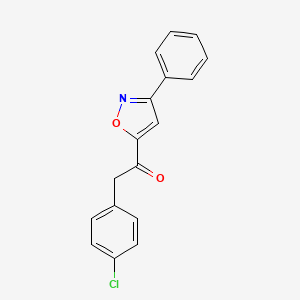
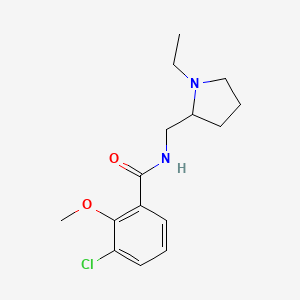
![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
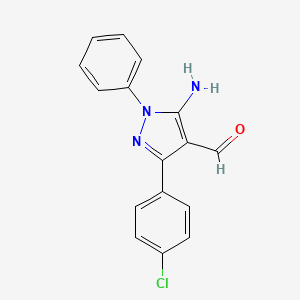
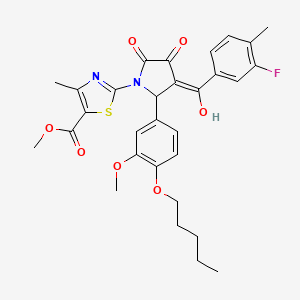
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
